2-Piperidin-4-ylpropanoic acid hydrochloride
Overview
Description
“2-Piperidin-4-ylpropanoic acid hydrochloride” is a synthetic organic compound . It has an empirical formula of C8H16ClNO2 and a molecular weight of 193.67 . It is provided for research use only.
Molecular Structure Analysis
The molecular structure of “2-Piperidin-4-ylpropanoic acid hydrochloride” can be represented by the SMILES string Cl.CC(C1CCNCC1)C(O)=O
. The InChI key for this compound is MREIBYGLZDNCGA-UHFFFAOYSA-N
.
Physical And Chemical Properties Analysis
“2-Piperidin-4-ylpropanoic acid hydrochloride” is a solid . Its molecular formula is C8H16ClNO2 and it has a molecular weight of 193.67 .
Scientific Research Applications
“2-Piperidin-4-ylpropanoic acid hydrochloride” is a type of piperidine derivative. While specific applications for this compound are not widely documented, piperidine derivatives in general have significant roles in various scientific fields . Here are some potential applications based on the properties of piperidine derivatives:
-
Pharmaceutical Industry
-
Organic Chemistry
While specific applications for “2-Piperidin-4-ylpropanoic acid hydrochloride” are not widely documented, piperidine derivatives in general have significant roles in various scientific fields . Here are some additional potential applications based on the properties of piperidine derivatives:
-
Chemical Synthesis
-
Biological Research
-
Material Science
-
Environmental Science
Future Directions
Piperidine derivatives have been the subject of recent advances in synthesis and pharmacological applications . They play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
2-piperidin-4-ylpropanoic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-6(8(10)11)7-2-4-9-5-3-7;/h6-7,9H,2-5H2,1H3,(H,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MREIBYGLZDNCGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCNCC1)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Piperidin-4-ylpropanoic acid hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.